molecular formula C7H7N3O B13688061 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13688061
M. Wt: 149.15 g/mol
InChI Key: VBLQVBBBSGTUCA-UHFFFAOYSA-N
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Description

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the sixth position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is efficient and can be adapted for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups attached, depending on the reagents and conditions used .

Scientific Research Applications

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the methoxy group.

    1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

    6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: Contains nitro groups at positions 6 and 8.

Uniqueness

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group attached to a triazolo-pyridine core. This unique arrangement contributes to its biological activity by allowing interactions with various molecular targets.

Biological Activities

1. Anticancer Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that the compound may act as a potent inhibitor of c-Met kinase, which plays a crucial role in cancer progression and metastasis .

2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:

CompoundCytokine InhibitionIC50 (μM)
Triazole Derivative ATNF-α0.84
Triazole Derivative BIL-61.15

This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Activity
this compound exhibits significant antibacterial activity against various pathogens. Its mechanism often involves disrupting bacterial cellular processes:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

This makes it a candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cancer .
  • Receptor Modulation : It functions as an inverse agonist for RORγt, influencing immune responses and potentially providing therapeutic benefits in autoimmune diseases .

Case Studies

Several studies have highlighted the efficacy of triazolo[4,3-a]pyridine derivatives in preclinical models:

  • Study on Cancer Cell Lines : A series of derivatives were tested against gastric cancer cell lines (SNU5), showing selective inhibition of c-Met without affecting other kinases .
  • Inflammation Model : In vivo studies demonstrated that triazole derivatives reduced inflammation markers comparable to standard treatments like indomethacin .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3

InChI Key

VBLQVBBBSGTUCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=NN=C2C=C1

Origin of Product

United States

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